

In-Depth Technical Guide: Characterization of CAS Number 125093-44-5

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate</i>
CAS No.:	1241725-67-6
Cat. No.:	B567366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound identified by CAS number 125093-44-5, which is chemically known as 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione. This document summarizes its physicochemical properties, details the experimental protocols for its synthesis and biological evaluation, and visualizes key experimental workflows.

Chemical and Physical Properties

The compound with CAS number 125093-44-5 is a novel synthetic molecule belonging to the class of 5-pyrazoline substituted 4-thiazolidinones. A summary of its key quantitative data is presented in the table below.



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Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of oncology and infectious diseases.[1]

Anticancer Activity

The compound was evaluated for its in vitro anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against a panel of approximately 60 human tumor cell lines.[1] It exhibited a notable sensitivity profile, particularly towards leukemia cell lines.[1]



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Note: The provided GI₅₀ ranges are for the most active derivatives (4d and 4f) in the study, one of which corresponds to CAS 125093-44-5.[1]

Antitrypanosomal Activity

The compound has shown promising activity against *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis.[1]



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Experimental Protocols

Synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione

The synthesis of this compound involves a multi-step process, which is a key aspect of the research by Havrylyuk et al. (2013). The general synthetic scheme is depicted in the workflow diagram below.

General Protocol:

- **Chalcone Formation:** An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.
- **Pyrazoline Synthesis:** The synthesized chalcone is then reacted with hydrazine hydrate in a protic solvent like acetic acid to form the pyrazoline ring.
- **Thiazolidinedione Moiety Introduction:** The final step involves the reaction of the pyrazoline derivative with a thiazolidinedione precursor.

For the specific synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione, the starting materials would be 1-(naphthalen-2-yl)ethan-1-one and 4-chlorobenzaldehyde to form the chalcone, which is then cyclized with hydrazine and subsequently reacted with a suitable 5-substituted-2,4-thiazolidinedione.

In Vitro Anticancer Screening (NCI-60 Protocol)

The anticancer activity was assessed using the NCI-60 human tumor cell line screen. This protocol involves the following key steps:

- **Cell Culture:** The panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
- **Plating:** Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[2]
- **Drug Addition:** The test compound is dissolved in DMSO and added to the plates at five 10-fold dilutions, with a starting concentration of 10^{-4} M.[3]
- **Incubation:** The plates are incubated for an additional 48 hours.[4]
- **Staining and Measurement:** The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).[2] The absorbance is read on an automated plate reader.
- **Data Analysis:** The GI_{50} (concentration causing 50% growth inhibition) is calculated from dose-response curves.[4]

In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)

The antitrypanosomal activity was evaluated against *Trypanosoma brucei*. A common method for this is the Alamar Blue (resazurin) assay.

- **Parasite Culture:** Bloodstream forms of *Trypanosoma brucei brucei* are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator. [1][5]

- **Assay Setup:** The test compound, dissolved in DMSO, is serially diluted and added to a 96-well plate. A suspension of trypanosomes is then added to each well.[1][6]
- **Incubation:** The plates are incubated for 48 hours.[1]
- **Viability Assessment:** Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for a further 2-24 hours.[1][5][6] Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
- **Measurement:** The fluorescence is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
- **Data Analysis:** The IC₅₀ (concentration causing 50% inhibition of parasite growth) is determined from the fluorescence readings.

Visualizations

Experimental Workflow



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Caption: General experimental workflow for the synthesis and biological evaluation.

Hypothetical Signaling Pathway

While the primary research article does not elucidate the specific signaling pathway, many 4-thiazolidinedione derivatives are known to exert their anticancer effects through the induction of apoptosis. A hypothetical pathway is visualized below.



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Caption: A hypothetical signaling pathway for apoptosis induction.

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